![molecular formula C6H3ClS2Zn B14264009 Zinc, chlorothieno[3,2-b]thien-2-yl- CAS No. 130689-51-9](/img/structure/B14264009.png)
Zinc, chlorothieno[3,2-b]thien-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl- involves several methods. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized for various applications. The reaction conditions typically involve the use of palladium catalysts and specific reagents to achieve the desired product.
Analyse Des Réactions Chimiques
Zinc, chlorothieno[3,2-b]thien-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as phosphorus trichloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thien-2-yl compounds can lead to the formation of porphyrins, which are important in various chemical and biological processes.
Applications De Recherche Scientifique
Zinc, chlorothieno[3,2-b]thien-2-yl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel optoelectronic materials . These materials have applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes. In biology and medicine, thiazole derivatives, including Zinc, chlorothieno[3,2-b]thien-2-yl-, have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties
Mécanisme D'action
The mechanism of action of Zinc, chlorothieno[3,2-b]thien-2-yl- involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to exhibit their effects through the delocalization of π-electrons, which enhances their aromaticity and reactivity . This compound can undergo electrophilic and nucleophilic substitutions, leading to the formation of biologically active products. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Zinc, chlorothieno[3,2-b]thien-2-yl- can be compared with other similar compounds, such as thiazoles, imidazoles, and oxazoles . These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities. For example, thiazoles are known for their antimicrobial and anticancer properties, while imidazoles are commonly used as antifungal agents. The unique structure of Zinc, chlorothieno[3,2-b]thien-2-yl- allows it to exhibit distinct properties and applications compared to other thiazole derivatives.
Propriétés
Numéro CAS |
130689-51-9 |
|---|---|
Formule moléculaire |
C6H3ClS2Zn |
Poids moléculaire |
240.1 g/mol |
Nom IUPAC |
chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide |
InChI |
InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
UUHSTXVWDYRDIN-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC2=C1S[C-]=C2.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


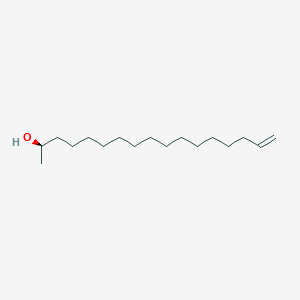
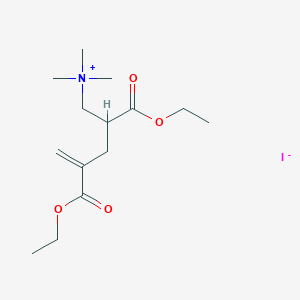
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
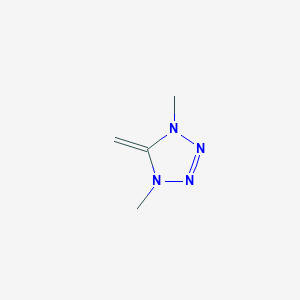
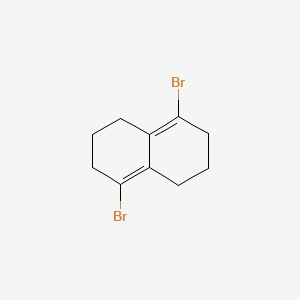
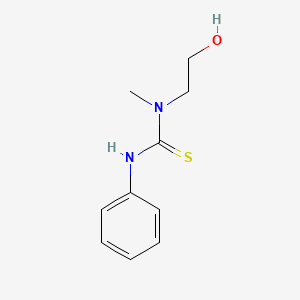
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
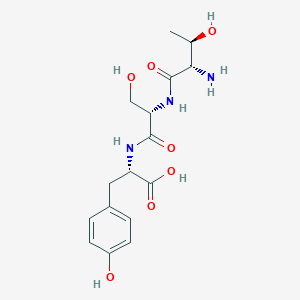
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
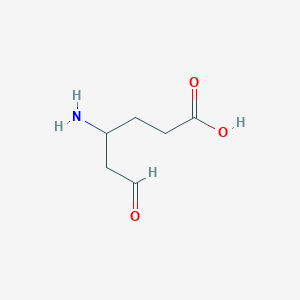
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

